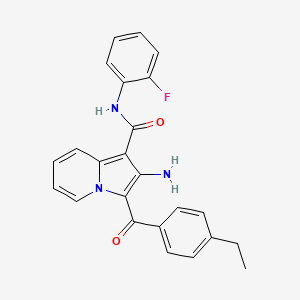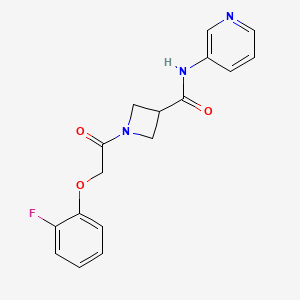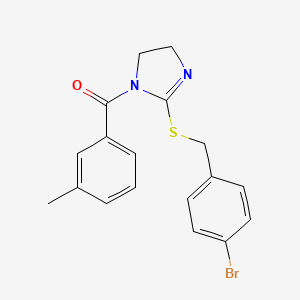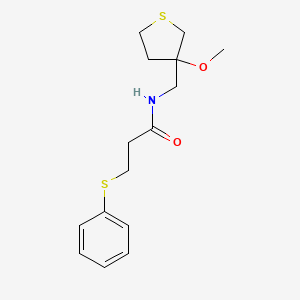![molecular formula C21H33ClN2O2Si B2982959 tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1951439-87-4](/img/structure/B2982959.png)
tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also has a tert-butyl group, a chloro group, a carboxylate group, and a triisopropylsilyl group attached to it .
Applications De Recherche Scientifique
Comprehensive Analysis of tert-Butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Applications
Synthesis of Biologically Active Compounds: The compound tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a precursor in the synthesis of biologically active natural products. Its structure allows for the creation of complex molecules that may exhibit anticancer , anti-inflammatory , and analgesic properties .
Development of Pharmaceutical Intermediates: As an intermediate in pharmaceutical synthesis, this compound can be used to develop new drugs with potential therapeutic applications. Its reactive sites make it suitable for further chemical modifications, leading to a variety of pharmacologically active agents .
Material Science: In material science, this compound could be utilized in the development of organic electronic materials . Its pyrrolopyridine core is structurally conducive for the creation of conductive polymers or small molecules for organic light-emitting diodes (OLEDs) and other electronic applications .
Chemical Research: This compound is valuable in chemical research for studying reaction mechanisms and synthetic pathways . It can help in understanding the behavior of silyl-protected compounds and their role in various chemical reactions .
Catalysis: The tert-butyl group in the compound can act as a steric hindrance in catalytic reactions, which can be exploited to control reaction selectivity. This property is essential in designing selective catalysts for industrial chemical processes .
Agricultural Chemistry: In agricultural chemistry, derivatives of this compound could be explored for the development of new agrochemicals . Its structural framework allows for the synthesis of compounds that may act as pesticides or herbicides .
Environmental Studies: This compound can be used in environmental studies to understand the degradation of silyl-protected compounds . It can provide insights into the environmental fate of such chemicals and their potential impact on ecosystems .
Educational Purposes: For educational purposes, this compound can be used to teach advanced organic synthesis techniques. It offers a complex structure that challenges students to understand multistep synthesis and protecting group strategies .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O2Si/c1-13(2)27(14(3)4,15(5)6)24-11-10-16-18(22)17(12-23-19(16)24)20(25)26-21(7,8)9/h10-15H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSLHZRVHPPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B2982885.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)


![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
